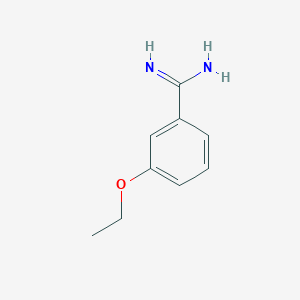

3-Ethoxybenzene-1-carboximidamide

Description

3-Ethoxybenzene-1-carboximidamide (C₉H₁₂N₂O) is an aromatic compound featuring a benzene ring substituted with an ethoxy group (–OCH₂CH₃) at the 3-position and a carboximidamide group (–C(=NH)NH₂) at the 1-position. Its molecular structure is defined by the SMILES notation c1c(cc(C(=N)N)cc1)OCC and the InChI identifier InChI=1S/C9H12N2O/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H3,10,11) . The compound is typically stored under inert atmospheric conditions at 2–8°C in its hydrochloride salt form (CAS 25027-74-1; MW 200.67 g/mol), which exhibits hazards including skin/eye irritation (H315/H319) and acute toxicity (H302) .

Properties

CAS No. |

25412-70-8 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.2 g/mol |

IUPAC Name |

3-ethoxybenzenecarboximidamide |

InChI |

InChI=1S/C9H12N2O/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H3,10,11) |

InChI Key |

OZPMVTBYBADRPR-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C(=N)N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

3-Amino-N'-hydroxybenzene-1-carboximidamide

- Structure: Substituted benzene with an amino (–NH₂) group at the 3-position and a hydroxycarboximidamide (–C(=N–OH)NH₂) group at the 1-position.

- Higher polarity likely improves aqueous solubility but reduces lipid membrane permeability.

- CAS/MDL: Not explicitly listed in the evidence, but commercial sources reference MDL numbers MFCD08061150 and MFCD07369812 .

3-(2-Methoxyethoxy)benzene-1-carboximidamide

- Structure : Benzene ring with a 2-methoxyethoxy (–OCH₂CH₂OCH₃) group at the 3-position and a carboximidamide group at the 1-position.

- Key Differences: The extended ether chain increases molecular weight and lipophilicity compared to the ethoxy variant. Potential for altered pharmacokinetics due to enhanced steric hindrance and solubility in polar solvents.

- CAS : 1016859-17-8 .

Hydrochloride Salt Derivatives

- Example : 3-Ethoxybenzene-1-carboximidamide hydrochloride (CAS 25027-74-1).

- Key Differences: Salt formation improves crystallinity and stability but introduces ionic character, affecting solubility in non-polar solvents. Hazard profile includes acute oral toxicity (H302) and respiratory irritation (H335) .

Data Table: Comparative Properties of Selected Carboximidamide Derivatives

Research Findings and Implications

- Solubility Trends : The hydrochloride salt of 3-ethoxybenzene-1-carboximidamide shows higher solubility in polar solvents compared to the free base, a common trait in ionic derivatives .

- Reactivity : The carboximidamide group (–C(=NH)NH₂) in all analogs is susceptible to hydrolysis under acidic or basic conditions, necessitating controlled storage environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.